Mitochondria-Targeting Cytoselectivity in Ru(II)/Ir(III) Binuclear Complexes vs. Cisplatin
When the target compound serves as the bridging ligand (L) for binuclear Ru(II) and Ir(III) complexes, the resulting heterobimetallic complex [RuIrL] (i.e., [(η⁶-p-cymene)(η⁵-Cp*)RuᴵᴵIrᴵᴵᴵCl₂(κ²-N,N-L)](PF₆)₂) displays superior cytoselectivity across multiple human cancer cell lines compared to the clinical standard cisplatin . The free ligand itself is the essential scaffold enabling this performance; replacement with non‑quinoxaline or non‑triazole linkers abolishes the mitochondria‑localizing property and reduces therapeutic index .
| Evidence Dimension | Cytoselectivity (selectivity index = IC₅₀[normal HEK-293] / IC₅₀[cancer cell]) |
|---|---|
| Target Compound Data | Complex [RuIrL]: Caco‑2 IC₅₀ ≈ 15 µM; HEK-293 IC₅₀ > 100 µM; Selectivity Index > 6.7 |
| Comparator Or Baseline | Cisplatin: Caco‑2 IC₅₀ ≈ 35 µM; HEK-293 IC₅₀ ≈ 42 µM; Selectivity Index ≈ 1.2 |
| Quantified Difference | ~5.6‑fold higher selectivity index for [RuIrL] vs. cisplatin |
| Conditions | MTT assay; 48 h exposure; colorectal adenocarcinoma Caco‑2 and normal human embryonic kidney HEK-293 cells |
Why This Matters
Procurement of this specific ligand is mandatory for reproducing the published mitochondria‑targeted theranostic complexes; alternative chelators lack the documented selectivity advantage over cisplatin.
- [1] Roy, N. et al. Mitochondria-Targeting Click-Derived Pyridinyltriazolylmethylquinoxaline-Based Y-Shaped Binuclear Luminescent Ruthenium(II) and Iridium(III) Complexes as Cancer Theranostic Agents. Inorganic Chemistry, 2020, 59, 17650–17670. View Source
